molecular formula C29H33NO5 B403917 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B403917
M. Wt: 475.6g/mol
InChI Key: IHEIRRWBLIQDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is an organic compound with a complex structure. It is characterized by the presence of a quinoline core, a benzyloxy group, and a methoxyethyl ester. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
  • 4-(Benzyloxy)phenol
  • 2-Methoxyethyl 4-(phenylmethoxy)phenylcarboxylate

Uniqueness

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structural features, such as the quinoline core and the combination of methoxyethyl and benzyloxy groups. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C29H33NO5

Molecular Weight

475.6g/mol

IUPAC Name

2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-(2-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C29H33NO5/c1-19-25(28(32)34-15-14-33-4)26(27-22(30-19)16-29(2,3)17-23(27)31)21-12-8-9-13-24(21)35-18-20-10-6-5-7-11-20/h5-13,26,30H,14-18H2,1-4H3

InChI Key

IHEIRRWBLIQDGO-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCCOC

Origin of Product

United States

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